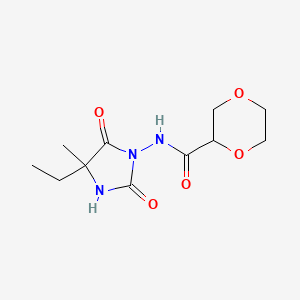![molecular formula C20H30N4OS B6972540 N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B6972540.png)
N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and a pyrrolidine ring
Preparation Methods
The synthesis of N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the thiophene and pyrrolidine rings. The reaction conditions often involve the use of strong bases, such as sodium hydroxide or potassium hydroxide, and organic solvents like methanol or ethanol. Industrial production methods may involve optimization of these steps to increase yield and purity, using advanced techniques like continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: This compound has a similar structure but includes a tetrazole ring instead of a pyrazole ring.
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-yl]-2-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4OS/c1-14(2)9-11-24-19(15(3)4)16(13-21-24)22-20(25)23-10-5-7-17(23)18-8-6-12-26-18/h6,8,12-15,17H,5,7,9-11H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFFZWARUINYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C=N1)NC(=O)N2CCCC2C3=CC=CS3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide](/img/structure/B6972463.png)
![4-[[3-(2-Methylpyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6972471.png)
![1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide](/img/structure/B6972475.png)
![1-[(2-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B6972476.png)
![4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine](/img/structure/B6972480.png)
![N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide](/img/structure/B6972483.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide](/img/structure/B6972491.png)
![(2S)-2-[(2-cyclopropylphenyl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6972495.png)
![N-[1-(4-chlorophenyl)-2-methoxyethyl]methanesulfonamide](/img/structure/B6972500.png)



![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B6972552.png)
![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide](/img/structure/B6972556.png)
